molecular formula C14H17N3O2 B7554147 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Numéro de catalogue B7554147
Poids moléculaire: 259.30 g/mol
Clé InChI: KNNRJFKLLRJKMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It was first synthesized in 1990 by a team of researchers at the University of Michigan. Since then, it has been extensively studied for its potential applications in scientific research.

Mécanisme D'action

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 works by binding to the dopamine transporter and blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopamine neurotransmission. The exact mechanism of action of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 is still not fully understood, but it is thought to involve a combination of competitive and non-competitive inhibition of the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 are primarily related to its effects on the dopamine system. It has been shown to increase dopamine release and enhance dopamine neurotransmission in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. This leads to a range of physiological effects, including increased locomotor activity, reward-seeking behavior, and drug-seeking behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 in lab experiments is its selectivity for the dopamine transporter. This allows researchers to specifically target the dopamine system and study its role in various physiological and pathological conditions. However, there are also limitations to using 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909, including its potential for abuse and its effects on other neurotransmitter systems.

Orientations Futures

There are several potential future directions for research on 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909. One area of interest is its potential applications in the treatment of drug addiction and other psychiatric disorders. It has also been suggested that 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 could be used as a tool for studying the role of dopamine in various neurological conditions, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 and its effects on other neurotransmitter systems.

Méthodes De Synthèse

The synthesis of 1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with N-methyl-N-(3,5-dimethyl-4-pyrazinyl)methylamine, followed by reduction with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Applications De Recherche Scientifique

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 12909 has been used in a variety of scientific research applications, including studies on the dopamine system and drug addiction. It has been shown to selectively inhibit the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.

Propriétés

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-12(10(2)17-16-9)7-15-6-11-4-3-5-13-14(11)19-8-18-13/h3-5,15H,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNRJFKLLRJKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNCC2=C3C(=CC=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.